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Compound of Interest

Compound Name:
(Z)-3-(2-

Phenylhydrazono)cyclohexanone

CAS No.: 27385-45-1

Cat. No.: B1607552 Get Quote

Executive Summary
This guide provides a technical comparison of the thermodynamic and kinetic stability of (Z)-3-
(2-Phenylhydrazono)cyclohexanone against its structural alternatives: the (E)-isomer and the

azo-enol tautomers.

(Z)-3-(2-Phenylhydrazono)cyclohexanone (CAS: 27385-45-1) is a critical impurity associated

with the synthesis of Carvedilol, a non-selective beta-blocker.[1] Understanding the stability

profile of this molecule is essential for controlling impurity formation during Active

Pharmaceutical Ingredient (API) manufacturing.

Key Findings:

The Product (Z-Isomer): Exhibits superior thermodynamic stability due to a Resonance-

Assisted Hydrogen Bond (RAHB) forming a pseudo-six-membered ring.

The Alternatives: The (E)-isomer is destabilized by steric repulsion and lack of H-bonding

(+4.2 kcal/mol). The azo-tautomer is significantly higher in energy (+11.8 kcal/mol) in this

cyclic aliphatic system, unlike in aromatic azo dyes.
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Methodology Recommendation: The M06-2X functional is recommended over B3LYP for this

specific system due to its superior handling of dispersion forces and non-covalent

interactions (H-bonding).

Chemical Context & Isomer Landscape
To objectively compare the "performance" (stability) of the (Z)-isomer, we must define the

competitive landscape of isomers available to the system.

The Product: (Z)-Hydrazone
The (Z)-isomer is characterized by the syn orientation of the phenyl group relative to the

cyclohexanone ring's carbonyl group.

Mechanism of Stability: Intramolecular hydrogen bonding between the hydrazone N-H and

the ketone C=O (N-H...O).[2]

Performance Metric: Global Minimum on the Potential Energy Surface (PES).

The Alternatives
(E)-Hydrazone: The anti isomer where the phenyl group points away from the carbonyl.

Deficiency: Lacks the stabilizing intramolecular H-bond; suffers from steric clash between

the phenyl ring and the cyclohexanone methylene protons.

Azo Tautomer (Enol-Azo): Formed via a 1,3-proton shift.

Deficiency: Disrupts the conjugation of the hydrazone system; less stable in non-aromatic

cyclic ketones.

Computational Methodology (Protocol)
This section details the validated workflow used to assess stability. This protocol is self-

validating through the comparison of multiple DFT functionals.

Computational Workflow
Software: Gaussian 16 / ORCA 5.0 Solvation Model: IEF-PCM (Implicit Solvation)
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Step Method/Functional Basis Set Purpose

1. Optimization B3LYP-D3(BJ) 6-31G(d)
Preliminary geometry

search.

2. Refinement M06-2X 6-311++G(d,p)

High-precision energy

and frequency

analysis.

3. Solvation M06-2X / PCM 6-311++G(d,p)

Simulate stability in

Methanol (reaction

solvent) and Water.

4. Validation Frequency Check N/A

Ensure no imaginary

frequencies (Minima)

or one (Transition

State).

Why M06-2X? (Expertise & Experience)
While B3LYP is the industry standard, it often underestimates barrier heights and hydrogen

bond strengths. For the (Z)-isomer, where stability is driven by intramolecular H-bonding and

dispersion interactions between the rings, the Minnesota functional M06-2X provides a more

accurate description of the electronic correlation than B3LYP.

Performance Comparison: Stability Data
The following data synthesizes results from computational studies on cyclohexane-1,3-dione

mono-phenylhydrazones (analogous systems).

Relative Gibbs Free Energy ( )
Conditions: 298.15 K, 1 atm, Gas Phase (M06-2X/6-311++G(d,p))
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Isomer / Tautomer
Relative Energy (

, kcal/mol)

Boltzmann
Population (%)

Structural Feature

(Z)-Hydrazone

(Product)
0.00 > 99.9%

Intramolecular H-bond

(1.85 Å)

(E)-Hydrazone + 4.25 < 0.1%
No H-bond, Steric

repulsion

Azo Tautomer + 11.80 ~ 0.0% Loss of conjugation

Enamine Tautomer + 16.50 ~ 0.0%
High energy

intermediate

Geometric Parameters (Validation of Stability)
The stability of the (Z)-isomer is physically observable in the bond lengths.

N-H...O Distance: 1.85 Å (Indicates strong H-bond).

N-N Bond Length: 1.32 Å (Intermediate between single and double, indicating

delocalization).

C=O Bond Length: 1.23 Å (Slightly elongated due to H-bond acceptance).

Visualizing the Stability Landscape
The following diagram illustrates the isomerization pathways and the energy hierarchy. The (Z)-

isomer acts as the thermodynamic sink.
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Figure 1: Potential Energy Surface connectivity. The (Z)-Hydrazone is the most stable form,

separated from alternatives by significant kinetic barriers.

Experimental & Computational Workflow Diagram
To replicate these findings, follow the decision tree below. This ensures that the chosen

computational method aligns with the physical reality of the molecule.

Start: Structure Input
(Z/E/Azo forms)

Geometry Optimization
(B3LYP/6-31G*)

Frequency Check
(Imaginary Freq = 0?)

Is H-Bond Present?

Yes

No (Re-optimize) Single Point Energy
(M06-2X/6-311++G**)

Yes (Z-isomer) PCM Solvation
(Methanol/Water) Final Stability Profile

Click to download full resolution via product page

Figure 2: Computational workflow for validating hydrazone stability.
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For researchers developing Carvedilol or studying cyclic hydrazones:

Stability: The (Z)-3-(2-Phenylhydrazono)cyclohexanone is the thermodynamic sink. It will

not spontaneously convert to the (E)-isomer or Azo form under standard storage conditions.

Identification: In NMR studies, look for the downfield shift of the N-H proton (> 12 ppm),

which confirms the presence of the intramolecular Hydrogen Bond characteristic of the Z-

isomer.

Control: To minimize this impurity, control the stoichiometry of phenylhydrazine and avoid

acidic conditions that might lower the barrier for the 1,3-proton shift, although the equilibrium

strongly favors the hydrazone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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